Copper(I)-tris(thiourea)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

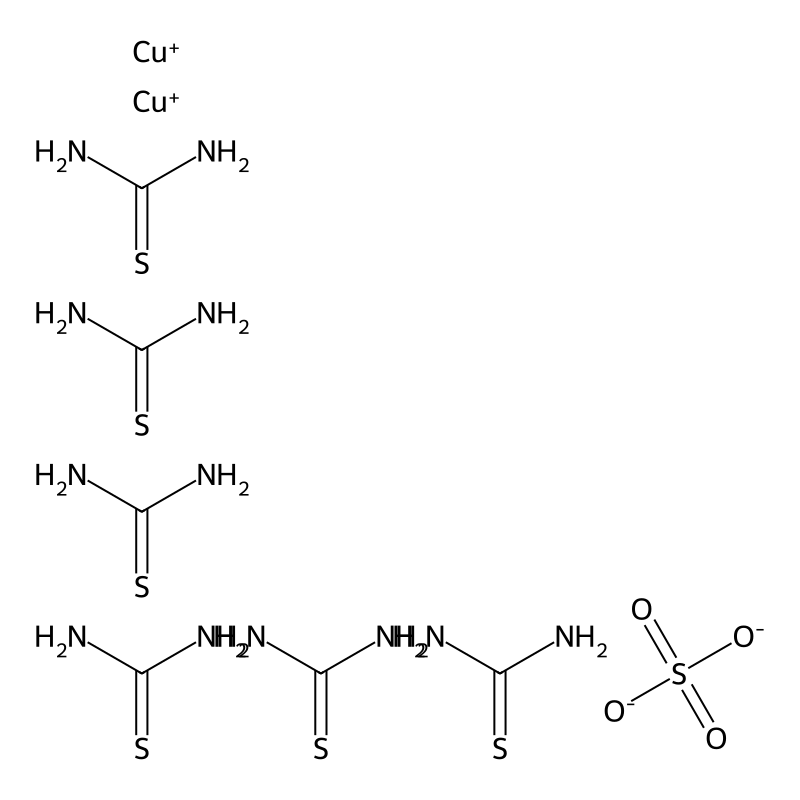

Copper(I)-tris(thiourea) is a coordination complex formed between copper(I) ions and thiourea molecules. It typically adopts a tetrahedral geometry, where three thiourea molecules coordinate to a single copper(I) ion through their sulfur atoms. This compound is notable for its unique structural characteristics and the ability to form various complexes with different ligands, which can influence its chemical behavior and applications.

The formation of copper(I)-tris(thiourea) generally involves the reduction of copper(II) ions to copper(I) in the presence of thiourea. The reaction can be represented as follows:

This reduction process is crucial in synthesizing various copper-thiourea complexes, as it allows for the stabilization of the copper(I) oxidation state, which is less stable than its copper(II) counterpart .

Copper(I)-tris(thiourea) exhibits notable biological activity, particularly in its potential as an antimicrobial agent. Research has indicated that thiourea complexes of copper can inhibit the growth of various bacterial strains, suggesting their utility in medical applications. Additionally, these complexes have been studied for their roles in enzyme mimicking and as catalysts in bio

The synthesis of copper(I)-tris(thiourea) can be accomplished through several methods:

- Direct Reaction: Mixing stoichiometric amounts of copper turnings, thiourea, and hydrochloric acid in an aqueous solution leads to the formation of the complex.

- Redox Reaction: A more recent method involves a redox reaction between copper(II) acetate and thiourea in water, yielding stable complexes suitable for thin-film applications in solar cells .

- Solvothermal Synthesis: This method utilizes high temperatures and pressures to promote the formation of copper-thiourea complexes from precursors in a controlled environment.

These methods allow for the production of high-purity complexes with defined stoichiometry and structural integrity.

Copper(I)-tris(thiourea) has several applications across various fields:

- Photovoltaics: It serves as a precursor for producing thin-film solar cells, particularly in forming copper indium sulfoselenide layers, which are essential for efficient energy conversion .

- Catalysis: The complex acts as a catalyst in organic synthesis reactions due to its ability to facilitate electron transfer processes.

- Antimicrobial Agents: Its biological properties make it a candidate for developing new antimicrobial treatments .

Studies on interaction mechanisms involving copper(I)-tris(thiourea) have revealed insights into its bonding characteristics and stability. Potentiometric studies indicate that the coordination environment significantly affects the redox properties of the complex. Furthermore, interactions with various ligands have been explored to understand how they influence the electronic structure and reactivity of copper(I) .

Copper(I)-tris(thiourea) shares similarities with other copper-thiourea complexes but possesses unique structural features that differentiate it from related compounds. Here are some comparable complexes:

| Compound Name | Coordination Number | Geometry | Notable Features |

|---|---|---|---|

| Copper(I)-bis(thiourea) | 2 | Linear | Forms dimers with distinct bonding arrangements |

| Copper(I)-tetrafluoroborate tris(thiourea) | 3 | Trigonal planar | Exhibits different electronic properties |

| Copper(I)-perchlorate tris(thiourea) | 3 | Tetrahedral | Known for stability in aqueous solutions |

| Copper(I)-sulfate tris(thiourea) | 3 | Tetrahedral | Utilized in solar cell applications |

Copper(I)-tris(thiourea)'s tetrahedral geometry and specific ligand interactions contribute to its unique properties compared to these similar compounds. Its versatility in forming different coordination environments makes it a subject of ongoing research.

The most widely documented method for synthesizing copper(I)-tris(thiourea) complexes involves redox reactions between copper(II) salts and thiourea. Thiourea serves a dual role as both a reducing agent and a ligand, reducing Cu(II) to Cu(I) while coordinating through sulfur atoms. For instance, the reaction of copper(II) sulfate with thiourea in aqueous media yields tris(thiourea)copper(I) sulfate ([Cu(SC(NH₂)₂)₃]₂SO₄) as a crystalline product.

A typical procedure involves dissolving equimolar amounts of copper(II) sulfate pentahydrate (2.5 g) and thiourea (2.5 g) in ice-cold distilled water. The exothermic reaction proceeds as thiourea reduces Cu²⁺ to Cu⁺, forming a colorless solution that precipitates white crystals upon standing. Acidification with sulfuric acid (5 drops) during recrystallization enhances stability by suppressing ligand oxidation. This method achieves yields of 70–85% under optimized conditions, with stoichiometry confirmed via sulfate and copper content analysis.

Alternative redox systems include the reaction of cupric chloride with substituted thioureas. For example, chlorobis[N-ethoxycarbonyl-N'-(p-methoxyphenyl)thiourea-κS]copper(I) is synthesized by combining CuCl₂ with a thiourea derivative, resulting in a trigonal planar Cu(I) complex with intramolecular hydrogen bonds. The general reaction pathway follows:

$$

2 \, \text{Cu}^{2+} + 4 \, \text{thiourea} \rightarrow 2 \, \text{Cu}^+ \text{-thiourea complexes} + \text{disulfide byproducts}

$$

Kinetic studies reveal that such reactions exhibit ninth-order dependence on thiourea concentration, underscoring the complexity of intermediate formation.

Coordination Geometry Analysis

Tetrahedral vs. Trigonal Planar Coordination Modes

Copper(I)-tris(thiourea) complexes exhibit remarkable flexibility in their coordination geometry, predominantly adopting either tetrahedral or trigonal planar arrangements around the copper center [2]. The tetrahedral coordination mode represents the most common geometry for four-coordinate copper(I) complexes, where the copper atom is surrounded by four ligands arranged in a three-dimensional tetrahedral configuration [3]. In the classic structure of tris(thiourea)copper(I) chloride, as determined by Knobler, Okaya, and Pepinsky, the compound crystallizes in the tetragonal system with lattice parameters a = 13.41 Å and c = 13.79 Å, belonging to space group P41212 or its enantiomorph P43212 [2].

The tetrahedral coordination in copper(I)-tris(thiourea) complexes involves the copper center bonded to three sulfur atoms from thiourea ligands, with the fourth coordination site typically occupied by an anion or another thiourea ligand [2] [3]. This tetrahedral arrangement is characterized by bond angles approximating 109.5°, although distortions from ideal geometry are commonly observed due to the constraints imposed by the thiourea ligands and crystal packing forces [16].

Trigonal planar coordination represents an alternative geometry observed in certain copper(I)-thiourea systems, particularly when coordination number three is favored [11] [16]. In this arrangement, the copper center is coordinated by three ligands in a planar configuration with bond angles approaching 120° [7]. Studies have demonstrated that copper(I) complexes with coordination number three exhibit copper-sulfur distances within the interval of 221.3-224.7 pm, which are notably shorter than those observed in tetrahedral complexes (227.8-236.2 pm) [16]. This geometric preference is influenced by factors including the nature of counterions, solvent molecules, and intermolecular interactions within the crystal lattice [11].

The choice between tetrahedral and trigonal planar coordination modes is fundamentally governed by electronic and steric factors [16]. The coordination geometry affects the copper-sulfur bond lengths, with trigonal coordination typically resulting in shorter and more covalent bonds due to increased orbital overlap between copper d-orbitals and sulfur p-orbitals [16]. Spectroscopic evidence supports these structural differences, with distinct vibrational frequencies observed for copper-sulfur stretching modes depending on the coordination environment [23].

Bridging vs. Terminal Thiourea Ligand Configurations

The thiourea ligands in copper(I) complexes can adopt either terminal or bridging coordination modes, significantly influencing the overall structural architecture [8] [10]. Terminal thiourea ligands coordinate to a single copper center through the sulfur atom, maintaining a monodentate binding mode [10]. In contrast, bridging thiourea ligands coordinate to two or more copper centers simultaneously, facilitating the formation of polynuclear complexes and extended network structures [8] [17].

In the dimeric complex bis(μ-thiourea)tetrakis(thiourea)dicopper(I) dichloride dihydrate, [Cu2(thiourea)6]Cl2·2H2O, six thiourea molecules coordinate via their sulfur atoms to two copper centers [8]. The dimeric arrangement is stabilized by a twofold axis, with copper ions exhibiting tetrahedral coordination through four thiourea ligands [8]. The copper-sulfur distances in this structure range from 2.2860(5) Å to 2.5410(5) Å, with the longer distance corresponding to the bridging thiourea ligand [8].

Bridging thiourea configurations are particularly prevalent in polymeric copper(I) complexes, where sulfur atoms act as single-atom-bridges between metal centers [5] [7]. The bridging behavior results in the formation of various structural motifs, including rhomboid Cu2S2 dimers, Cu4S4 cubane tetramers, and infinite chain polymers [5]. The copper-copper distances in bridging configurations typically range from 2.7 to 3.0 Å, indicating weak metallophilic interactions [20] [23].

The distinction between bridging and terminal coordination modes is reflected in the carbon-sulfur bond lengths within the thiourea ligands [8]. Terminal thiourea ligands generally exhibit carbon-sulfur distances around 1.72-1.73 Å, while bridging ligands show minimal elongation of this bond, indicating that the bridging coordination does not significantly affect the thiourea electronic structure [8]. The coordination polyhedron around copper centers in polymeric structures with bridging ligands tends to be less distorted compared to dimeric forms, suggesting energetically favorable arrangements [8].

X-Ray Diffraction Studies of Polymorphic Forms

Copper(I)-tris(thiourea) complexes exhibit notable polymorphism, with different crystalline forms displaying distinct structural arrangements and properties [8] [15]. The polymorphic behavior is primarily influenced by the presence or absence of water molecules, counterion type, and crystallization conditions [8]. Systematic X-ray diffraction studies have revealed that the copper to thiourea stoichiometric ratio of 1:3 can result in fundamentally different structures depending on whether water of crystallization is present [8].

The anhydrous compounds chlorotris(thiourea)copper(I) [Cu(thiourea)3]Cl and bromotris(thiourea)copper(I) [Cu(thiourea)3]Br are isomorphous and adopt polymeric structures [8]. These compounds crystallize with infinite spiral chains of [Cu(thiourea)3]+ cations, where the tetrahedral configuration around copper is maintained through sharing of sulfur atoms between adjacent thiourea ligands [2]. The polymeric arrangement results in less distorted coordination polyhedra compared to their hydrated counterparts [8].

In contrast, the hydrated forms bis(μ-thiourea)tetrakis(thiourea)dicopper(I) dichloride dihydrate [Cu2(thiourea)6]Cl2·2H2O and its bromide analog [Cu2(thiourea)6]Br2·2H2O adopt dimeric structures [8]. These compounds are isomorphous with each other but structurally distinct from the anhydrous polymeric forms [8]. The presence of water molecules significantly influences the coordination environment and prevents the formation of extended polymeric chains [8].

The tetramethylthiourea complexes demonstrate particularly interesting polymorphic behavior, with two distinct forms of (CuCN)(tetramethylthiourea) identified [15]. Polymorph a crystallizes in the orthorhombic space group P212121 with unit cell dimensions a = 8.653(1) Å, b = 9.426(1) Å, c = 11.620(3) Å, while polymorph b adopts the triclinic space group P1̄ with dimensions a = 9.660(4) Å, b = 14.202(4) Å, c = 16.03(1) Å [15]. The structural difference between these polymorphs lies in their chain conformations: polymorph a exhibits a zigzag chain with a repeat unit of two, whereas polymorph b displays a four-fold helix [15].

Temperature-dependent structural studies have provided insights into the stability relationships between different polymorphic forms [8]. Low-temperature X-ray diffraction measurements at 193 K have confirmed the structural integrity of the dimeric form [Cu2(thiourea)6]Cl2·2H2O, demonstrating minimal thermal expansion effects on the coordination geometry [8].

Hydrogen Bonding Networks in Crystal Lattices

The crystal structures of copper(I)-tris(thiourea) complexes are extensively stabilized by intricate hydrogen bonding networks involving the amino groups of thiourea ligands and various acceptor sites [24] [26]. These hydrogen bonding interactions play a crucial role in determining the overall crystal packing, thermal stability, and physical properties of the compounds [24]. The thiourea ligands, bearing amino groups with available hydrogen bond donors, participate in both intramolecular and intermolecular hydrogen bonding schemes [7] [24].

Intramolecular hydrogen bonding is particularly significant in complexes containing heterocyclic thiourea derivatives [7]. In compounds such as copper(I) complexes with pyridyl-thiourea ligands, intramolecular N-H···N hydrogen bonds form between thiourea amino groups and pyridyl nitrogen atoms [7]. These interactions stabilize specific conformations of the ligands and contribute to the overall molecular geometry [7]. The graph-set motif R22(6) is commonly observed for these intramolecular hydrogen bonding patterns [24].

Intermolecular hydrogen bonding networks extend throughout the crystal lattice, connecting individual molecular units into three-dimensional supramolecular architectures [24] [26]. In the structure of chlorido[1-(4-nitrophenyl)thiourea-κS]bis(triphenylphosphane-κP)copper(I), N-H···Cl hydrogen bonds connect individual molecules into zigzag chains parallel to the crystallographic c-axis [24]. These chains are further linked by weak C-H···O hydrogen bonding interactions, creating a comprehensive three-dimensional network [24].

The hydrogen bonding patterns in copper(I)-thiourea complexes often involve counterions as acceptor sites [23] [26]. In tetranuclear complexes such as Cu4(thiourea)72·H2O, sulfate ions strongly interact with thiourea ligands through hydrogen bonds [23]. These interactions not only stabilize the crystal structure but also influence the vibrational frequencies of the thiourea ligands, as evidenced by infrared and Raman spectroscopic studies [23].

Water molecules, when present in the crystal lattice, serve as both hydrogen bond donors and acceptors, creating additional stabilization pathways [8] [26]. In the polymeric structure catena-poly[[chlorido(thiourea-κS)copper(I)]-μ-thiourea-κ2S:S], both intra-chain and inter-chain hydrogen bonding interactions are observed [26]. Intra-chain N-H···S and N-H···Cl interactions influence the conformation of helical chains, while inter-chain interactions crosslink adjacent chains into a stable three-dimensional arrangement [26].

| Complex | Hydrogen Bonding Pattern | Graph-Set Motif | Reference |

|---|---|---|---|

| [CuCl(4-nitrophenylthiourea)(PPh3)2] | N-H···Cl intramolecular | R22(6) | [24] |

| Cu4(thiourea)72·H2O | N-H···O (sulfate) | - | [23] |

| CuCl(thiourea) polymer | N-H···S, N-H···Cl | - | [26] |

Comparative Analysis with Related Copper(I)-Thiourea Clusters

The structural diversity of copper(I)-thiourea clusters encompasses a wide range of nuclearity and geometric arrangements, from mononuclear complexes to extensive polynuclear assemblies [4] [17] [18]. Comparative analysis reveals systematic trends in coordination preferences, bond distances, and cluster architectures that provide insights into the fundamental principles governing these systems [4] [23].

Mononuclear copper(I)-thiourea complexes typically exhibit coordination numbers of three or four, with trigonal planar or tetrahedral geometries respectively [11] [24]. In contrast, dinuclear complexes such as Cu2(thiourea)6·H2O demonstrate the prevalence of bridging thiourea ligands that facilitate metal-metal interactions [4]. The copper-copper distances in these dinuclear systems range from 2.899(2) to 2.967(2) Å, indicating significant metallophilic interactions [23].

Tetranuclear copper(I)-thiourea clusters represent a particularly well-studied class of compounds with distinctive structural motifs [4] [23]. The complex Cu4(thiourea)72·H2O features an adamantane-like cluster arrangement where copper atoms occupy tetrahedral positions [23]. In this structure, one copper atom displays four-coordinate tetrahedral geometry, while the remaining three copper centers adopt trigonal planar coordination [23]. This mixed coordination environment is characteristic of many tetranuclear clusters and reflects the flexibility of copper(I) coordination preferences [23].

The tetranuclear complex Cu2(thiourea)6·H2O exhibits a different structural arrangement, forming a Cu(I) tetranuclear ion [Cu4(thiourea)12]4+ situated on a crystallographic inversion center [4]. All copper ions in this structure maintain tetrahedral coordination with thiourea ligands and are positioned at alternate sites on an eight-membered crown-like ring [4]. The systematic variation in cluster nuclearity and geometry demonstrates the remarkable structural flexibility of copper(I)-thiourea systems [4].

Hexanuclear copper(I) clusters have been identified in specialized thiourea derivative systems, such as the chiral polynuclear Cu6L6 complex formed with N-thiophosphorylated thiourea ligands [18]. This complex consists of six Cu(I) ions alternating with sulfur atoms in the central core, with all six ligands exhibiting 1,5-S,S-coordination modes [18]. The preservation of this multinuclear arrangement in solution demonstrates the inherent stability of certain cluster architectures [18].

Comparative bond length analysis across different cluster types reveals consistent trends in copper-sulfur distances [16] [23]. Tetrahedral copper centers typically exhibit Cu-S bond lengths in the range of 2.28-2.54 Å, while trigonal planar coordination results in shorter distances of 2.21-2.25 Å [16] [23]. These systematic variations in bond lengths correlate with coordination number and provide valuable structural diagnostics for characterizing new copper(I)-thiourea complexes [16].

| Cluster Type | Nuclearity | Coordination Geometry | Cu-S Distance Range (Å) | Reference |

|---|---|---|---|---|

| Mononuclear | 1 | Trigonal planar | 2.21-2.25 | [16] |

| Dinuclear | 2 | Tetrahedral | 2.28-2.54 | [4] |

| Tetranuclear | 4 | Mixed (trigonal/tetrahedral) | 2.22-2.97 | [23] |

| Hexanuclear | 6 | Tetrahedral | 2.26-2.49 | [18] |